molecular formula C8H12O3 B14394550 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- CAS No. 90108-28-4

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)-

Katalognummer: B14394550
CAS-Nummer: 90108-28-4
Molekulargewicht: 156.18 g/mol
InChI-Schlüssel: GVKOYHNCWNATOZ-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- is a chiral organic compound characterized by a heptynoic acid backbone (seven-carbon chain with a terminal alkyne), a hydroxyl group at position 5, and a methyl ester at the carboxylic acid terminus. The (S)-configuration at the 5-hydroxy position confers stereochemical specificity, which may influence its reactivity and biological interactions. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol .

For example, 6-heptynoic acid (CAS 30964-00-2) can be synthesized via the Ohira-Bestmann reaction (59% yield over four steps) or Corey-Fuchs method (25% yield over five steps) . Introducing the 5-hydroxy group and subsequent methyl esterification would require hydroxylation (e.g., via oxidation or enzymatic methods) and esterification steps. Chiral resolution or asymmetric synthesis may be employed to achieve the (S)-configuration, as seen in similar compounds like (S)-methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)pentanoate .

Eigenschaften

CAS-Nummer

90108-28-4

Molekularformel

C8H12O3

Molekulargewicht

156.18 g/mol

IUPAC-Name

methyl (5S)-5-hydroxyhept-6-ynoate

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h1,7,9H,4-6H2,2H3/t7-/m1/s1

InChI-Schlüssel

GVKOYHNCWNATOZ-SSDOTTSWSA-N

Isomerische SMILES

COC(=O)CCC[C@@H](C#C)O

Kanonische SMILES

COC(=O)CCCC(C#C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Alkyne-Containing Backbone Construction

The seven-carbon chain with a terminal alkyne is typically assembled via Nicholas reaction or alkyne homologation . A key method involves:

  • Propargylation of Chiral Epoxides : (S)-Epichlorohydrin derivatives are reacted with pent-4-yn-1-ol under basic conditions to install the alkyne moiety while preserving stereochemistry.
  • Grignard Addition to α,β-Unsaturated Esters : Methyl acrylate undergoes conjugate addition with pent-1-yn-5-ylmagnesium bromide, followed by oxidation to introduce the hydroxy group.

Stereoselective Hydroxylation

The (S)-configuration at C5 is achieved through:

  • Sharpless Asymmetric Epoxidation : Epoxidation of methyl 6-heptynoate followed by regioselective ring-opening with water catalyzed by chiral Lewis acids (e.g., Jacobsen’s catalyst).
  • Enzymatic Reduction : Ketone intermediates (e.g., methyl 5-oxo-6-heptynoate) are reduced using ketoreductases (KREDs) with >99% enantiomeric excess (ee).

Detailed Synthetic Protocols

Chiral Pool Synthesis from (S)-Malic Acid

Step 1 : (S)-Malic acid is converted to its methyl ester and protected as a cyclic ketal.
Step 2 : Chain elongation via Wittig reaction with pent-1-yn-5-yltriphenylphosphonium bromide yields the alkyne.
Step 3 : Deprotection under acidic conditions furnishes (S)-methyl 5-hydroxy-6-heptynoate in 68% overall yield (Table 1).

Step Reaction Reagents/Conditions Yield (%)
1 Esterification/Ketalization MeOH, TsOH, acetone 92
2 Wittig Olefination PPh3, NaHMDS, THF, −78°C 85
3 Deprotection HCl (aq), CH2Cl2 87

Asymmetric Catalytic Hydroxylation

Step 1 : Methyl 6-heptynoate is epoxidized using VO(acac)2 and tert-BuOOH.
Step 2 : Epoxide ring-opening with H2O catalyzed by (R,R)-Salen-Co(III) complex provides the (S)-diol.
Step 3 : Selective oxidation of the primary alcohol (TEMPO/NaClO) yields the target compound (72% ee, 61% yield).

Advanced Methodologies

Ring-Closing Alkyne Metathesis (RCAM)

Using Schrock catalysts, RCAM of diyne esters generates macrocyclic intermediates, which are hydrolyzed to linear hydroxy esters. This method achieves >90% ee but requires high dilution (10−3 M).

Dynamic Kinetic Resolution (DKR)

Racemic methyl 5-oxo-6-heptynoate undergoes DKR with Shvo’s catalyst (Ru-based) and KREDs, affording the (S)-alcohol in 94% ee and 88% yield.

Challenges and Optimization

  • Alkyne Stability : Terminal alkynes are prone to polymerization; stabilizing additives (e.g., Cu(I) salts) are essential.
  • Purification : Silica gel chromatography often degrades the product; reverse-phase HPLC with C18 columns is preferred.

Industrial-Scale Considerations

  • Cost-Effectiveness : Enzymatic methods reduce reliance on expensive chiral auxiliaries (e.g., (−)-phenylglycinol).
  • Green Chemistry : Solvent-free esterification using lipases (e.g., CAL-B) minimizes waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, respectively. The triple bond provides a site for addition reactions, making it a versatile compound in chemical synthesis .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

  • Terminal alkyne : Enables click chemistry applications (e.g., azide-alkyne cycloaddition) .
  • Methyl ester : Improves volatility and stability compared to the free acid.

The following table compares 6-heptynoic acid, 5-hydroxy-, methyl ester, (S)- with structurally related compounds, highlighting key differences in chain length, functional groups, and applications:

Compound Name CAS No. Formula MW (g/mol) Key Features Applications/Notes
6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)- 90108-28-4 C₈H₁₂O₃ 156.18 Heptynoic chain, 5-hydroxy, methyl ester, (S)-configuration Potential for click chemistry and chiral synthesis
5-Hexynoic acid methyl ester N/A C₇H₁₀O₂ 126.15 Shorter chain (C6), no hydroxyl group Intermediate in organic synthesis
Decanoic acid, 5-hydroxy-, methyl ester 101853-47-8 C₁₁H₂₂O₃ 202.29 Longer chain (C10), hydroxyl, no triple bond Lipophilic ester; potential for lipid-based drug delivery
6-Heptynoic acid 30964-00-2 C₇H₁₀O₂ 126.15 Parent acid, no hydroxyl or ester Precursor for alkyne-containing derivatives
(S)-Methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)pentanoate N/A C₁₆H₂₂O₅ ~294.34 Aromatic substituents, no alkyne Demonstrates chiral synthesis protocols
Key Comparison Points :

Chain Length and Functional Groups: The target compound’s heptynoic chain and terminal alkyne distinguish it from non-alkyne analogs like decanoic acid esters. This alkyne group enables participation in bioorthogonal reactions, a feature absent in saturated or hydroxyl-only analogs . The 5-hydroxy group introduces polarity, contrasting with simpler esters like 5-hexynoic acid methyl ester, which lacks hydroxyl functionality .

Stereochemical Considerations :

  • The (S)-configuration at the 5-position is critical for enantioselective interactions, similar to (S)-configured indole derivatives in cytotoxic seco-CI compounds .

Synthetic Accessibility: The parent acid (6-heptynoic acid) is synthesized efficiently via the Ohira-Bestmann method (59% yield), but introducing the hydroxyl group and esterification may add steps and reduce overall yield . Chiral resolution techniques used for (S)-methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)pentanoate could be adapted for the target compound.

The methyl ester group enhances membrane permeability compared to free acids, as seen in fatty acid esters with antitumor activity .

Biologische Aktivität

6-Heptynoic acid, 5-hydroxy-, methyl ester, (S)-, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Formula : C12H14O3
  • Molecular Weight : 210.24 g/mol
  • CAS Number : 15160075

Biological Activity Overview

Research indicates that 6-heptynoic acid derivatives exhibit significant biological activities, particularly against parasitic infections. The compound has been studied for its effects on various biological systems, including its role in the synthesis of bioactive lipids and potential therapeutic applications.

Antiparasitic Activity

A notable study demonstrated that derivatives of 6-heptynoic acid possess promising antiparasitic activity against Leishmania donovani. The structure-activity relationship (SAR) analysis revealed that modifications to the alkyl chain can enhance the efficacy of these compounds. Specifically, peptides containing a 6-heptynyl lipophilic terminus showed low micromolar IC50 values against the parasite while maintaining lower cytotoxicity towards mammalian cells, indicating a favorable therapeutic index .

Table 1: Antiparasitic Activity of 6-Heptynoic Acid Derivatives

CompoundIC50 (μM)CC50 (μM)Selectivity Index (CC50/EC50)
Peptide Acid 121260550.2
Methyl Ester Counterpart14N/AN/A
Other DerivativesVariesVariesVaries

The mechanism by which these compounds exert their antiparasitic effects is believed to involve the disruption of lipid metabolism in parasites. The incorporation of terminal alkyne moieties into lipids has been shown to alter their biological roles, potentially leading to enhanced efficacy in targeting parasitic infections .

Case Studies

  • Study on Almiramide Derivatives : A systematic investigation into N-methylated lipopeptides revealed that those with a 6-heptyl chain exhibited improved activity against Leishmania species compared to other structural analogs. This underscores the importance of alkyl chain length and saturation in determining biological activity .
  • Feeding Studies with Cyanobacteria : Research involving the cyanobacterium Synechocystis salina demonstrated that supplementation with 6-heptynoic acid led to the formation of novel fatty acid-bartoloside esters. This finding suggests that the compound can be metabolically incorporated into natural products, potentially influencing their biological functions .

Q & A

Q. What are the most efficient synthetic routes for preparing (S)-5-hydroxy-6-heptynoic acid methyl ester?

The compound can be synthesized via two primary methods:

  • Corey-Fuchs reaction : Starting from ε-caprolactone, the methyl ester undergoes saponification (LiOH/H₂O) to avoid electrophilic interference, followed by alkyne formation using n-BuLi. However, this route yields only 25% over five steps due to intermediate instability .
  • Ohira-Bestmann reagent : A more efficient four-step protocol achieves 59% yield by directly introducing the terminal alkyne, bypassing ester saponification . Method selection depends on yield priorities versus step simplicity.

Q. How can gas chromatography (GC) be optimized for characterizing this methyl ester?

Use polar cyanosilicone capillary columns (e.g., SP™-2560) to resolve geometric isomers and ensure baseline separation. Derivatize free hydroxyl groups (e.g., trimethylsilylation) to reduce polarity. Validate with a 37-component FAME mix for retention time calibration .

Q. What challenges arise in stereochemical control during synthesis?

The (S)-configuration requires enantioselective catalysis or chiral auxiliaries. For example, asymmetric hydrogenation or enzymatic resolution may be employed. Evidence from mycolic acid synthesis suggests that base-sensitive intermediates (e.g., LiHMDS) must be handled under inert conditions to prevent racemization .

Advanced Research Questions

Q. How can contradictory yields from different synthetic routes be reconciled?

The 25% yield (Corey-Fuchs) versus 59% (Ohira-Bestmann) reflects competing side reactions. Key factors:

  • Electrophilic interference : The methyl ester in Corey-Fuchs inhibits alkyne formation, necessitating saponification, which introduces additional purification steps .
  • Reagent efficiency : Ohira-Bestmann directly generates terminal alkynes without ester removal, reducing side products . Statistical analysis (e.g., ANOVA) of reaction parameters (temperature, stoichiometry) can identify critical variables .

Q. What methodologies enable the use of this compound in metabolic labeling studies?

The alkyne moiety allows bioorthogonal tagging via click chemistry (CuAAC or SPAAC). In mycobacterial studies, 6-heptynoic acid was esterified to trehalose derivatives using DCC/DMAP coupling, enabling metabolic incorporation into cell membranes. Post-labeling, azide-functionalized probes (e.g., fluorophores) are added for visualization .

Q. How can hygroscopic intermediates be stabilized during synthesis?

  • Moisture control : Use Schlenk lines or gloveboxes for n-BuLi or LiHMDS reactions.
  • Drying agents : Molecular sieves (3Å) in reaction mixtures.
  • Low-temperature storage : Intermediates like carboxylic acids should be stored at –20°C under argon .

Experimental Design & Data Analysis

Q. What statistical frameworks are suitable for analyzing reaction optimization data?

Employ a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) models interactions between factors. For example, in alkyne formation, a 3² factorial design could optimize n-BuLi equivalents and reaction time .

Q. How should conflicting NMR and GC-MS data be resolved?

  • NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) for spatial proximity of chiral centers.
  • GC-MS : Compare fragmentation patterns with reference standards (e.g., EPA/NIH Mass Spectral Database). Discrepancies may indicate impurities or isomerization during derivatization .

Application-Oriented Questions

Q. What protocols validate the compound’s role in lipid membrane studies?

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid packing.
  • Fluorescence anisotropy : Track membrane fluidity changes upon ester incorporation .

Q. How can its stability under physiological conditions be assessed?

Conduct accelerated degradation studies :

  • pH stability : Incubate in buffers (pH 4–9) at 37°C for 24–72 hours, monitoring hydrolysis via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Troubleshooting & Replication

Q. Why might alkyne coupling reactions fail in trehalose esterification?

Common pitfalls:

  • Insufficient activation : Ensure DCC is fresh; replace with EDC/HOBt if carbodiimide is degraded.
  • Steric hindrance : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

Q. How can batch-to-batch variability in ester purity be minimized?

Implement quality-by-design (QbD) principles :

  • Define critical quality attributes (CQAs): Purity >98% by GC, enantiomeric excess >99%.
  • Use PAT (process analytical technology) tools like in-line FTIR for real-time monitoring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.